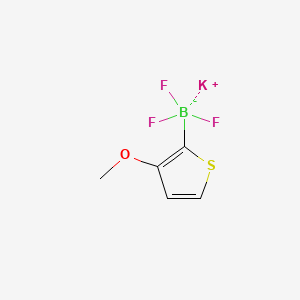
Potassium trifluoro(3-methoxythiophen-2-yl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(3-methoxythiophen-2-yl)boranuide is an organoboron compound that has gained attention in various fields of scientific research. This compound is characterized by the presence of a trifluoroborate group attached to a 3-methoxythiophen-2-yl moiety. The unique structure of this compound makes it a valuable reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-methoxythiophen-2-yl)boranuide typically involves the reaction of 3-methoxythiophene with a boron reagent, such as boron trifluoride etherate, in the presence of a base like potassium carbonate. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(3-methoxythiophen-2-yl)boranuide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as halides or amines in the presence of a catalyst.
Coupling Reactions: Often use palladium catalysts and bases like potassium carbonate or sodium hydroxide.
Oxidation and Reduction: Require oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is usually a biaryl compound.
Scientific Research Applications
Potassium trifluoro(3-methoxythiophen-2-yl)boranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug development and as a building block for medicinal chemistry.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of potassium trifluoro(3-methoxythiophen-2-yl)boranuide involves the interaction of the trifluoroborate group with various molecular targets. In coupling reactions, the boron atom coordinates with the palladium catalyst, facilitating the formation of carbon-carbon bonds. The methoxy group on the thiophene ring can also participate in electronic interactions, influencing the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Potassium 3-methoxyphenyltrifluoroborate: Similar structure but with a phenyl ring instead of a thiophene ring.
Potassium 2-methylthiophenyltrifluoroborate: Contains a methyl group on the thiophene ring instead of a methoxy group.
Potassium trifluoro(3-methylthiophen-2-yl)borate: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
Potassium trifluoro(3-methoxythiophen-2-yl)boranuide is unique due to the presence of both the trifluoroborate group and the methoxy-substituted thiophene ring. This combination imparts distinct electronic and steric properties, making it a versatile reagent in various chemical transformations.
Properties
CAS No. |
1428884-70-1 |
|---|---|
Molecular Formula |
C5H5BF3KOS |
Molecular Weight |
220.07 g/mol |
IUPAC Name |
potassium;trifluoro-(3-methoxythiophen-2-yl)boranuide |
InChI |
InChI=1S/C5H5BF3OS.K/c1-10-4-2-3-11-5(4)6(7,8)9;/h2-3H,1H3;/q-1;+1 |
InChI Key |
XXALILUANZZPTA-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=C(C=CS1)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















